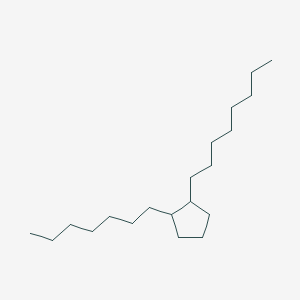
1-Heptyl-2-octylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-heptyl-2-octylcyclopentane is a cycloalkane and a member of cyclopentanes. It derives from a hydride of a cyclopentane.
Aplicaciones Científicas De Investigación
Linear α-Olefins Production:
- The compound is highlighted in the production of linear α-olefins like 1-hexene and 1-octene, crucial components in manufacturing LLDPE (linear low-density polyethylene). The Fischer–Tropsch process yields an array of hydrocarbons with high α-olefin content. Processes like hydroformylation, hydrogenation, and dehydration of 1-heptene are instrumental in producing 1-octene, offering a pathway for 1-Heptyl-2-octylcyclopentane involvement (Leeuwen et al., 2011).
Ethylene Tetramerisation:
- The compound's derivatives are implicated in the selective tetramerisation of ethylene to 1-octene. This process involves extended metallacyclic mechanisms and the formation of higher 1-alkenes through ethylene insertion into metallacycloheptane intermediates. The mechanistic study of this process provides insights into the unique selectivity for 1-octene formation, highlighting the relevance of 1-Heptyl-2-octylcyclopentane derivatives in such chemical transformations (Overett et al., 2005).
Electroreductive Intramolecular Coupling:
- The compound and its related structures have been studied in the context of electroreductive cyclization of olefinic and aromatic ketones. Such studies are pertinent to understanding the regio- and stereoselectivities of these reactions, indicating the compound's potential involvement in intricate chemical synthesis processes (Kise, 2004).
Ruthenium-Catalyzed Cycloadditions:
- The compound is mentioned in studies involving the ruthenium-catalyzed tandem cycloaddition of diynes with alkenes. Such reactions lead to complex chemical structures, indicating the utility of 1-Heptyl-2-octylcyclopentane in facilitating or being part of such sophisticated chemical syntheses (Yamamoto et al., 2000).
Tantalum-Catalyzed Carboalumination:
- Research involving the tantalum-catalyzed carboalumination of alkenes mentions the compound as part of the reaction pathway. This pathway results in a mixture of various substituted products, underlining the compound's role in complex reaction mechanisms and its potential for creating diverse chemical products (Sultanov et al., 2013).
Propiedades
Fórmula molecular |
C20H40 |
|---|---|
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
1-heptyl-2-octylcyclopentane |
InChI |
InChI=1S/C20H40/c1-3-5-7-9-11-13-16-20-18-14-17-19(20)15-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3 |
Clave InChI |
UKVVPDHLUHAJNZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1CCCC1CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



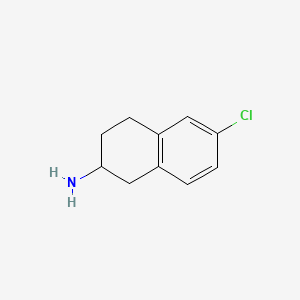
![(3aR,4S,9aR,9bS)-N-(4-chlorophenyl)-2-(4-fluorophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazine-4-carboxamide](/img/structure/B1258834.png)
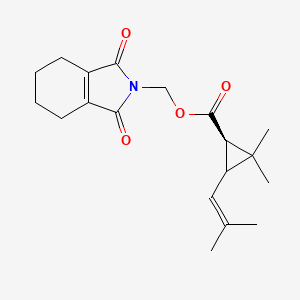
![N4-(4-methoxyphenyl)-N5-[(1S)-1-phenylethyl]-1H-imidazole-4,5-dicarboxamide](/img/structure/B1258836.png)
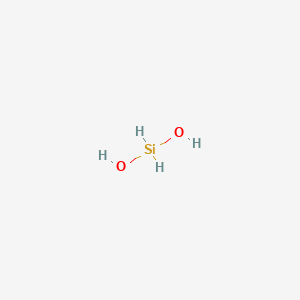
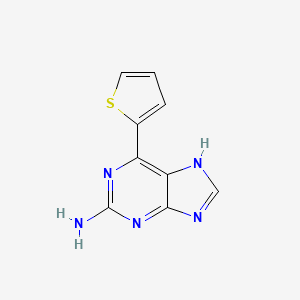
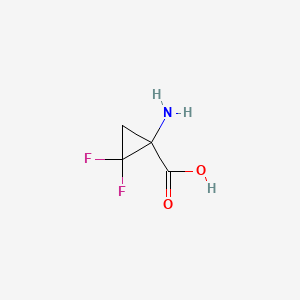
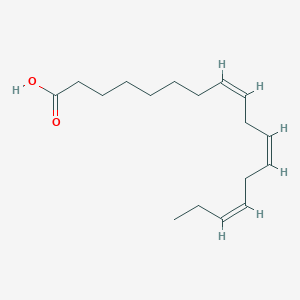



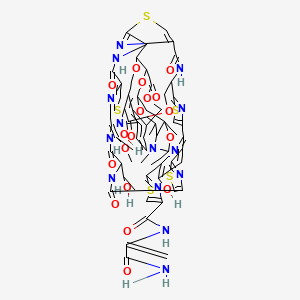
![[1-[(1,2-Dimethyl-3-indolyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methanol](/img/structure/B1258851.png)
![(5S)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1258854.png)